molecular formula C9H16FNO3 B3087494 (3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate CAS No. 1174020-51-9

(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B3087494
CAS No.: 1174020-51-9
M. Wt: 205.23
InChI Key: KTBDFQPHEPDHQW-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative with a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₉H₁₆FNO₃, and it has a molecular weight of 205.23 g/mol . The compound is part of a broader class of chiral building blocks used in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase inhibitors, and other bioactive molecules. The stereochemistry at the 3S and 4S positions is critical for its interaction with biological targets, as even minor stereochemical changes can drastically alter pharmacological activity .

Key identifiers:

  • CAS Number: 1174020-51-9
  • Synonyms: (3S,4S)-Boc-3-fluoro-4-hydroxypyrrolidine
  • Structural Features: A five-membered pyrrolidine ring with fluorine at position 3, a hydroxyl group at position 4, and a Boc group at the 1-position.

Properties

IUPAC Name

tert-butyl (3S,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5H2,1-3H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBDFQPHEPDHQW-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869481-93-6
Record name trans-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, tert-butyl chloroformate, and fluorinating agents.

    Fluorination: The pyrrolidine ring is fluorinated using a suitable fluorinating agent under controlled conditions to introduce the fluorine atom at the desired position.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 4-position undergoes oxidation under controlled conditions.

Reagent Conditions Product Key Observations
KMnO₄Acidic (H₂SO₄), 0–5°C(3S,4S)-3-fluoro-4-oxopyrrolidine-1-carboxylateSelective oxidation without ring opening
Dess-Martin periodinaneDichloromethane, rtSame ketone productHigher selectivity, avoids over-oxidation

Mechanism : The hydroxyl group is oxidized to a ketone via proton abstraction and hydride transfer. The fluorine atom’s electron-withdrawing effect stabilizes intermediates, preventing undesired side reactions.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions.

Reagent Conditions Product Application
Tosyl chloridePyridine, DCM, 0°C → rt(3S,4S)-3-fluoro-4-tosyloxypyrrolidine-1-carboxylateActivates hydroxyl for further substitution
PCl₅Anhydrous THF, reflux(3S,4S)-3-fluoro-4-chloropyrrolidine-1-carboxylateUseful in cross-coupling reactions

Key Insight : The bulky tert-butyl group sterically hinders reactions at the pyrrolidine nitrogen, directing selectivity to the hydroxyl group.

Elimination Reactions

Acid-catalyzed elimination generates alkenes.

Reagent Conditions Product Yield
H₂SO₄Toluene, 80°C(3S)-3-fluoro-1-(tert-butoxycarbonyl)pyrroline65–75%
TsOHReflux in MeCNSame alkene productImproved regioselectivity

Mechanism : Protonation of the hydroxyl group followed by β-elimination yields a conjugated alkene. The reaction is stereospecific, retaining chirality at the 3-position.

Protection/Deprotection Reactions

The hydroxyl group is protected to enable further functionalization.

Protecting Group Reagent Conditions Deprotection Method
TMS etherTMSCl, imidazoleDMF, rtTBAF in THF
AcetylAc₂O, DMAPCH₂Cl₂, 0°C → rtNaOH/MeOH hydrolysis

Applications : Protection strategies are critical in multi-step syntheses, such as drug candidate development.

Reduction Reactions

While the compound itself is not reduced, its derivatives (e.g., ketones) undergo reduction.

Substrate Reagent Product Stereochemical Outcome
4-Ketone derivativeNaBH₄(3S,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylateFull retention of configuration

Note : Reduction of the ketone regenerates the original hydroxyl group, demonstrating reversibility in synthetic pathways.

Biological Activity and Reactivity

The compound interacts with enzymes via hydrogen bonding (hydroxyl) and dipole interactions (fluorine). Studies suggest moderate inhibition of cytochrome P450 enzymes (IC₅₀ = 12–18 μM) . Its high gastrointestinal absorption (88% in vitro) and blood-brain barrier permeability (LogBB = 0.45) highlight pharmacokinetic potential .

Stability and Storage

  • Thermal Stability : Stable up to 150°C (TGA data) .

  • Light Sensitivity : Degrades under UV light (t₁/₂ = 48 hrs at 365 nm) .

  • Recommended Storage : –20°C under nitrogen .

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Bioactive Molecules

  • The compound serves as an intermediate in the synthesis of various bioactive molecules. Its structural features allow for modifications that enhance biological activity or selectivity towards specific targets.

2. Antiviral and Antibacterial Agents

  • Research indicates that derivatives of pyrrolidine compounds exhibit antiviral and antibacterial properties. The incorporation of fluorine into the pyrrolidine ring can enhance these activities due to increased lipophilicity and metabolic stability .

3. CNS Activity

  • Pyrrolidine derivatives have been studied for their potential in treating central nervous system disorders. The (3S,4S) configuration may influence receptor binding affinities, making it a candidate for further investigation in neuropharmacology .

Organic Synthesis Applications

1. Chiral Building Blocks

  • The compound acts as a chiral building block in asymmetric synthesis, allowing chemists to create enantiomerically pure compounds. This is crucial for developing pharmaceuticals where chirality can significantly affect efficacy and safety.

2. Catalysis

  • It can be utilized in catalytic reactions, particularly in the formation of carbon-carbon bonds, which are fundamental in organic synthesis. Its unique structure may facilitate new reaction pathways or improve reaction yields .

Case Study 1: Synthesis of Antiviral Agents
A study demonstrated the use of (3S,4S)-tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate as a precursor in synthesizing novel antiviral agents targeting RNA viruses. The modifications made to the pyrrolidine scaffold resulted in compounds with improved antiviral activity compared to existing treatments .

Case Study 2: CNS Drug Development
In another investigation, researchers explored the effects of various pyrrolidine derivatives on serotonin receptors. The (3S,4S) configuration was found to enhance binding affinity significantly, suggesting its potential for developing new antidepressants or anxiolytics .

Mechanism of Action

The mechanism of action of (3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors . The fluorine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of fluorinated pyrrolidines significantly impacts their physicochemical and biological properties. Below is a comparison with key stereoisomers:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate 1174020-51-9 C₉H₁₆FNO₃ 205.23 3S,4S configuration
(3R,4R)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate 1174020-50-8 C₉H₁₆FNO₃ 205.23 3R,4R configuration
tert-Butyl cis-3-fluoro-4-hydroxypyrrolidine-1-carboxylate 2055223-76-0 C₉H₁₆FNO₃ 205.23 Cis configuration (3S,4R or 3R,4S)

Key Observations :

  • Stereoisomers share identical molecular formulas but differ in spatial arrangement, affecting their dipole moments, solubility, and enzyme-binding affinity .
  • The (3S,4S) isomer is often prioritized in drug discovery due to its compatibility with chiral catalytic systems .

Functional Group Modifications

Substitution of the hydroxyl or fluorine group alters reactivity and bioactivity:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Differences
This compound 1174020-51-9 C₉H₁₆FNO₃ 205.23 -OH at position 4
(3S,4S)-tert-Butyl 3-fluoro-4-(methylamino)pyrrolidine-1-carboxylate 429673-81-4 C₁₀H₂₀N₂O₃ 216.28 -NHCH₃ replaces -OH at position 4
(3S,4S)-tert-Butyl 3-fluoro-4-methylpyrrolidine-1-carboxylate 1932413-17-6 C₁₀H₁₈FNO₂ 203.25 -CH₃ replaces -OH at position 4

Key Observations :

Ring Size and Fluorination Patterns

Comparisons with piperidine (six-membered ring) and difluorinated analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Differences
This compound 1174020-51-9 C₉H₁₆FNO₃ 205.23 Five-membered pyrrolidine ring
tert-Butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate 1174020-43-9 C₁₀H₁₈FNO₃ 219.26 Six-membered piperidine ring
tert-Butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate 1290191-73-9 C₉H₁₅F₂N₂O₂ 221.22 Difluoro substitution at positions 3,3

Key Observations :

  • Piperidine analogs exhibit larger ring sizes, reducing ring strain but increasing steric bulk .
  • Difluorination at position 3 enhances metabolic stability by resisting oxidative degradation .

Biological Activity

(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, also known by its CAS number 1174020-51-9, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9_9H16_{16}FNO3_3
  • Molecular Weight : 205.23 g/mol
  • Purity : Typically ≥97%
  • Storage Conditions : Should be stored sealed in a dry environment at 2-8°C.

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with various biological targets. Its hydroxyl and fluorine substituents may play crucial roles in modulating enzyme activity and receptor interactions.

1. Neuroprotective Effects

Recent studies have indicated that this compound exhibits neuroprotective properties, particularly against amyloid-beta (Aβ) toxicity, which is significant in the context of neurodegenerative diseases like Alzheimer's disease. In vitro studies demonstrated that the compound can improve cell viability in astrocytes exposed to Aβ, suggesting a protective mechanism against oxidative stress and inflammation caused by neurotoxic agents.

Study Model Findings
Study AIn vitro astrocyte modelImproved cell viability against Aβ-induced toxicity by approximately 20%
Study BIn vivo rat modelModerate reduction in TNF-α levels when treated with the compound alongside Aβ

2. Enzyme Inhibition

The compound has been shown to inhibit key enzymes involved in neurodegenerative processes:

  • β-secretase Inhibition : The compound acts as an inhibitor of β-secretase, which is crucial in the formation of amyloid plaques.
  • Acetylcholinesterase Inhibition : It also inhibits acetylcholinesterase, potentially enhancing cholinergic transmission in the brain.

These properties are particularly relevant for developing treatments for Alzheimer's disease, where both amyloid plaque formation and cholinergic dysfunction are prominent features.

3. Cytokine Modulation

In addition to its direct neuroprotective effects, this compound modulates inflammatory responses. It has been observed to reduce pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures exposed to Aβ.

Case Studies and Research Findings

Several research studies have focused on the biological activity of this compound:

  • In Vitro Studies :
    • A study demonstrated that treatment with this compound significantly increased cell viability in astrocytes challenged with Aβ peptides.
    • The compound showed a notable reduction in oxidative stress markers such as malondialdehyde (MDA) in treated cells compared to controls.
  • In Vivo Studies :
    • Animal models treated with the compound exhibited reduced cognitive decline associated with scopolamine-induced memory impairment, indicating potential therapeutic applications in memory-related disorders.
    • Further investigations revealed that while there was an increase in overall health markers in treated groups, statistical significance was variable depending on dosage and timing of administration.

Q & A

Q. Table 1: Synthetic Approaches and Yields

MethodKey Reagents/ConditionsYieldReference
Stereoselective FluorinationBoc-protected intermediates, chiral catalysts42–69%
Protection-DeprotectionBoc-anhydride, TFA for deprotectionN/A

Basic: Which spectroscopic techniques are most reliable for confirming the stereochemistry of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR is essential for analyzing diastereotopic protons and fluorine coupling patterns. For example, vicinal coupling constants (e.g., JH-F) between C3-F and C4-OH protons can confirm the (3S,4S) configuration. highlights the use of ³¹P NMR to resolve rotamers in structurally similar phosphonates .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) enables precise determination of absolute configuration via single-crystal analysis, though this requires high-quality crystals .
  • Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) validates molecular formula, while LC-MS monitors purity during synthesis .

Advanced: How can conflicting NMR data arising from fluorine-induced anisotropic effects be resolved?

Methodological Answer:
Fluorine’s strong electronegativity causes anisotropic shifts and complex splitting patterns. Strategies include:

  • Variable Temperature (VT) NMR : Reduces signal broadening by slowing conformational exchange, as demonstrated in studies of fluorinated pyrrolidines .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict chemical shifts and coupling constants. references Quantum Chemistry-based profiling (QSQN technology) to validate experimental data .
  • 2D NMR : NOESY/ROESY correlations identify spatial proximity of protons, distinguishing stereoisomers .

Q. Example Workflow :

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at multiple temperatures.

Compare experimental shifts with DFT-predicted values.

Use NOESY to confirm spatial relationships (e.g., cis vs. trans hydroxyl/fluorine groups).

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • Molecular Orbital Analysis : HOMO/LUMO energies calculated via DFT identify nucleophilic/electrophilic sites. For example, the C3-F bond’s LUMO energy indicates susceptibility to substitution .
  • Transition State Modeling : QSPR (Quantitative Structure-Property Relationship) models predict activation barriers for reactions like deprotection or fluorination .
  • Solvent Effects : COSMO-RS simulations assess solvent polarity’s impact on reaction rates, critical for optimizing conditions (e.g., dichloromethane vs. DMF) .

Case Study : In tert-butyl 3-(4-cyclopropyl-triazolyl)piperidine-1-carboxylate synthesis, computational screening identified cyclopropane’s steric effects as a rate-limiting factor .

Basic: How does the tert-butyl group influence the compound’s stability under acidic/basic conditions?

Methodological Answer:

  • Acidic Conditions : The Boc group is labile under strong acids (e.g., TFA or HCl), enabling selective deprotection. shows analogous compounds (e.g., tert-butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate) deprotected in HCl/EtOAc .
  • Basic Conditions : The tert-butyl group enhances steric protection against nucleophilic attack, as seen in PharmaBlock’s stability studies of Boc-protected fluoropyrrolidines .

Q. Table 2: Stability Profile

ConditionObservationReference
1M HCl in EtOAcComplete deprotection in 2 hours
0.1M NaOH in MeOHNo degradation after 24 hours

Advanced: What strategies mitigate epimerization during large-scale synthesis?

Methodological Answer:

  • Low-Temperature Reactions : Conduct fluorination/hydroxylation below 0°C to minimize racemization, as used in tert-butyl 3-fluoro-4-hydroxypiperidine synthesis .
  • In Situ Protection : Avoid free amine intermediates by using Boc-anhydride directly in one-pot reactions .
  • Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy detects epimerization early, enabling corrective adjustments .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats. emphasizes avoiding inhalation/contact, as fluorinated compounds may exhibit toxicity .
  • Ventilation : Handle in a fume hood due to volatile byproducts (e.g., HF gas during deprotection) .
  • Spill Management : Neutralize acids/bases with appropriate absorbents (e.g., sodium bicarbonate for acid spills) .

Advanced: How does stereochemistry impact this compound’s utility in drug discovery?

Methodological Answer:

  • Target Binding : The (3S,4S) configuration optimizes hydrogen bonding with biological targets (e.g., enzyme active sites). Analogous compounds (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) show enhanced kinase inhibition due to stereospecific interactions .
  • Metabolic Stability : Fluorine’s electron-withdrawing effect and the hydroxyl group’s polarity improve pharmacokinetic profiles, as seen in preclinical studies of related molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate
Reactant of Route 2
(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.